Brain Pharmacokinetics: (R)-2MeGlu vs. (S)-2MeGlu — Enantiomer-Specific Brain Exposure Magnitude and Kinetics in Mice
Following intraperitoneal administration (100 mg/kg) in male C57Bl/6 mice, (R)-2MeGlu and (S)-2MeGlu exhibit markedly different brain concentration-time profiles [1]. (R)-2MeGlu achieved a peak brain concentration of 30 pmol/mg protein within 5 minutes post-injection and declined with an estimated half-life of approximately 70 minutes [1]. In contrast, (S)-2MeGlu reached a higher peak brain concentration of 50 pmol/mg protein at 25 minutes and, critically, underwent active metabolic conversion to (S)-2-methylglutamine [(S)-2MeGln], which accumulated monotonically to over 250 pmol/mg protein at 120 minutes—a combined brain exposure (AUC) approximately 10-fold greater than that of (R)-2MeGlu [1]. Both compounds were practically cleared from blood within 60 minutes, indicating that brain retention, not systemic exposure, drives the enantiomeric divergence [1].
| Evidence Dimension | Brain concentration-time profile (mouse, 100 mg/kg IP) |
|---|---|
| Target Compound Data | Cmax brain = 30 pmol/mg protein at 5 min; t1/2 ≈ 70 min; no metabolite detected; minimal total brain exposure (single species only) |
| Comparator Or Baseline | (S)-2MeGlu: Cmax brain = 50 pmol/mg protein at 25 min; metabolite (S)-2MeGln accumulation >250 pmol/mg at 120 min |
| Quantified Difference | (S)-2MeGlu plus metabolite achieves ~10-fold higher brain exposure than (R)-2MeGlu at 120 min; peak brain concentration ratio (S)/(R) = 1.67; time-to-peak ratio (S)/(R) = 5-fold slower |
| Conditions | Male 2-month-old C57Bl/6 mice; single intraperitoneal injection 100 mg/kg; brain tissue sampled at 5, 15, 25, 60, 120 min post-dose; quantification by LC-MS/MS |
Why This Matters
For experiments requiring sustained brain exposure to the parent compound without metabolic conversion, (R)-2MeGlu provides a cleaner pharmacokinetic profile, whereas (S)-2MeGlu acts as a prodrug generating a long-lived metabolite, making enantiomeric identity the determining factor for experimental design.
- [1] Wawro AM, Gajera CR, Baker SA, Leśniak RK, Fischer CR, Saw NL, Shamloo M, Montine TJ. Enantiomers of 2-methylglutamate and 2-methylglutamine selectively impact mouse brain metabolism and behavior. Scientific Reports. 2021 Apr 14;11:8138. doi:10.1038/s41598-021-87569-1. (See Figure 5 and Results section 'Pharmacokinetics of 2Me compounds in mouse blood and brain.') View Source
